molecular formula C7H5FN2 B1271941 5-Amino-2-fluorobenzonitrile CAS No. 53312-81-5

5-Amino-2-fluorobenzonitrile

Cat. No.: B1271941
CAS No.: 53312-81-5
M. Wt: 136.13 g/mol
InChI Key: HHTRAISBAAXRKZ-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzonitrile is an organic compound with the molecular formula C7H5FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 5-position and a fluorine atom at the 2-position

Scientific Research Applications

5-Amino-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

5-Amino-2-fluorobenzonitrile may cause skin and eye irritation. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment is advised .

Biochemical Analysis

Biochemical Properties

5-Amino-2-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can react with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions . These interactions highlight the compound’s versatility and importance in biochemical synthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can cause skin irritation and serious eye damage, indicating its potential impact on cellular integrity and function . Additionally, its role in biochemical reactions suggests that it may affect various cellular processes, including enzyme activity and protein synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with other molecules is crucial for its biochemical activity. For example, its interaction with zinc chloride-catalyzed reactions demonstrates its potential to influence molecular pathways and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in altered cellular functions and potential toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including skin irritation and serious eye damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role in the synthesis of heterocyclic compounds highlights its importance in metabolic processes. The compound’s interactions with enzymes, such as those involved in zinc chloride-catalyzed reactions, demonstrate its potential to modulate metabolic pathways and influence biochemical reactions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-fluorobenzonitrile to produce 2-fluoro-5-nitrobenzonitrile, followed by reduction to yield this compound . Another method involves the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride and triethylamine, followed by further reactions to introduce the amino group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing robust reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions:

    Reduction Reactions: The nitrile group can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or nitric acid are used.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Reduced amines or other nitrogen-containing compounds.
  • Oxidized products like nitro derivatives.

Comparison with Similar Compounds

  • 2-Amino-5-fluorobenzonitrile
  • 2-Fluoro-5-nitrobenzonitrile
  • 2-Amino-4-bromobenzoic acid
  • 2-Amino-5-hydroxybenzoic acid

Comparison: 5-Amino-2-fluorobenzonitrile is unique due to the specific positioning of the amino and fluorine groups on the benzene ringCompared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form specific derivatives .

Properties

IUPAC Name

5-amino-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTRAISBAAXRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967918
Record name 5-Amino-2-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53312-81-5
Record name 5-Amino-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53312-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g, 12 mmol) in ethyl acetate(50 mL) was added stannous chloride (27.0 g, 120 mmol). The reaction mixture was stirred at reflux 1.5 h, then cooled to room temperature. Partitioned between ethyl acetate (150 mL) and saturated sodium bicarbonate(150 mL). Organic phase was separated and washed with water (5×75 mL), brine (75 mL); dried over sodium sulfate (anhy.); filtered and concentrated to give 2-fluoro-5-aminobenzonitrile (1.4 g) as pure compound.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 50 ml. ether and hexane solution of 9.8g. of 3-cyanophenylazide prepared in Step A above was charged to a rocker bomb and the ether and hexane were blown down under nitrogen. Then, 100 ml. of hexane was introduced, followed by 20 ml. of concentrated hydrogen fluoride, after which the bomb was shaken at room temperature for 10 hours. The reaction mixture was cooled, vented, and poured from the bomb, and the bomb rinsed with 40 ml. of water and 40 ml. of dichloromethane. The combined hexane, dichloromethane, and hydrogen fluoride were blown down under nitrogen. The resulting residue was combined with the aqueous rinse, cooled to 0° C., and rendered alkaline with KHCO3. The residue was then extracted three times with 75 ml. of dichloromethane per extraction, and the combined extracts dried over MgSO4 and then concentrated under reduced pressure to yield 6.5g. of a brown solid. This product was then recrystallized from boiling cyclohexane to yield 5.8g. (53%) of product with a m.p. of 88°-89° C. whose structure was confirmed by IR.
Name
9.8g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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product
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Synthesis routes and methods III

Procedure details

To a suspension of 2-fluoro-5-nitrobenzonitrile (5.20 g) in ethanol (150 mL) was added 5% Pd/C (1.00 g). The reaction was placed on a hydrogenator (50 psi) for 10 minutes. The reaction mixture was filtered through celite and the filtrate evaporated to give 4.25 g of 5-amino-2-fluorobenzonitrile. 1H NMR (CDCl3) δ 3.75 (bs, 2H, NH2), 6.83 (m, 2H, aromatic H), 6.99 (m, 1H, aromatic H). GC mass spectrum z (rel. intensity) 137 (M+H, 100).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethylacetate (50 mL) was added stannous chloride dihydrate (27.0 g). The mixture was brought to reflux for 1.5 h and allowed to cool. The mixture was partitioned between ethyl acetate and sodium bicarbonate (sat. in water). The aqueous phase was extracted with ethyl acetate four times. The organic phase was washed with 4×H2O, dried over sodium sulfate, filtered and concentrated to leave 4-fluoro-3-cyanoaniline (1.40 g). CI mass spectrum z (rel. intensity) 137 (M+H, 100).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 5-nitro-2-fluorobenzonitrile (10 g, 60.2 mmol), Fe powder (17 g, 0.3 mol), and NH4Cl (1.7 g, 30 mmol) in EtOH/H2O (100 mL, 9:1) was heated at reflux in 2 h. The mixture was filtered at hot. The filtrate was concentrated, taken up in H2O, stirred, filtered air-dried to obtain the title solid as a tan solid, (5.0 g, 71%). 1H NMR (400 MHz, DMSO-d6): d 5.54 (s, 2H), 6.85 (m, 2H), 7.16 (t, J=8.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
17 g
Type
catalyst
Reaction Step One
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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